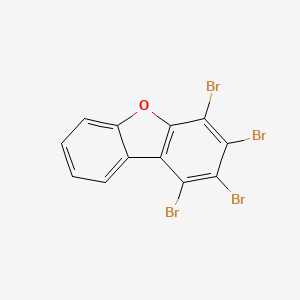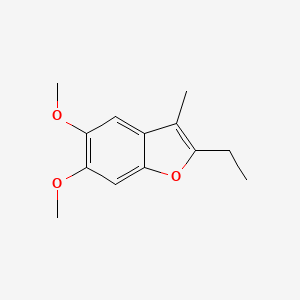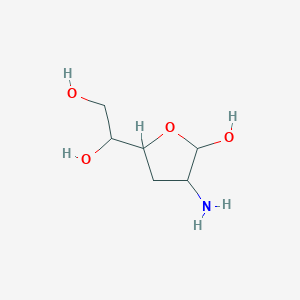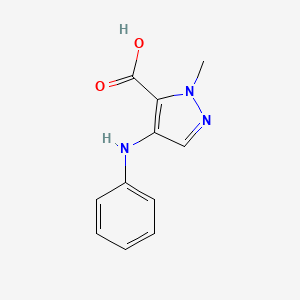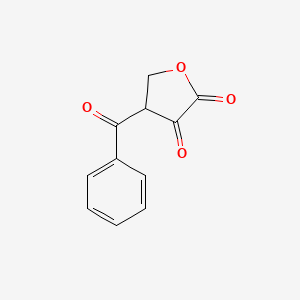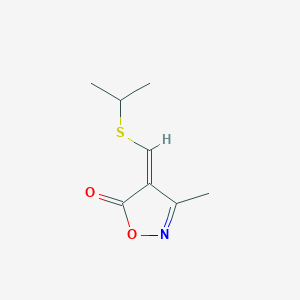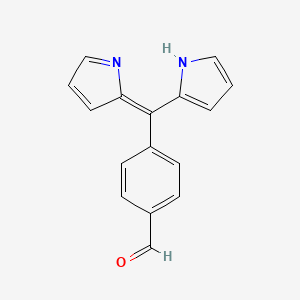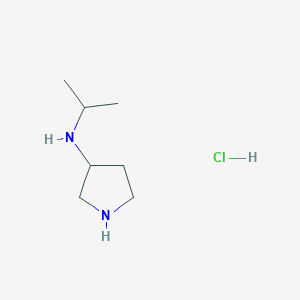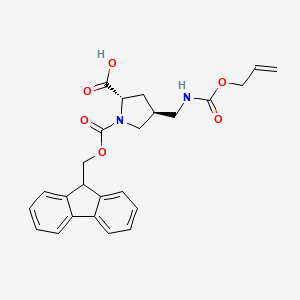
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((allyloxy)carbonyl)amino)methyl)pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((allyloxy)carbonyl)amino)methyl)pyrrolidine-2-carboxylic acid is a complex organic compound that is often used in peptide synthesis. It is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and an allyloxycarbonyl (Alloc) protecting group. These protecting groups are crucial in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((allyloxy)carbonyl)amino)methyl)pyrrolidine-2-carboxylic acid typically involves multiple steps. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the Fmoc and Alloc protecting groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct stereochemistry and high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated peptide synthesizers. These methods allow for the efficient and scalable production of the compound, ensuring consistency and high purity.
化学反応の分析
Types of Reactions
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((allyloxy)carbonyl)amino)methyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove protecting groups or modify the structure.
Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to deprotected or modified compounds.
科学的研究の応用
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((allyloxy)carbonyl)amino)methyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((allyloxy)carbonyl)amino)methyl)pyrrolidine-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc and Alloc groups protect specific functional groups during the synthesis process, preventing unwanted reactions and ensuring the correct sequence of reactions. The compound interacts with various molecular targets, including amino acids and peptides, through covalent bonding and steric interactions.
類似化合物との比較
Similar Compounds
- (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoic acid
- (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid
- N6-(((9H-fluoren-9-yl)methoxy)carbonyl)-N2-(tert-butoxycarbonyl)-L-lysine
Uniqueness
What sets (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((allyloxy)carbonyl)amino)methyl)pyrrolidine-2-carboxylic acid apart from similar compounds is its dual protecting groups, Fmoc and Alloc. This dual protection allows for greater control and specificity in peptide synthesis, making it a valuable tool in the development of complex peptides and proteins.
特性
分子式 |
C25H26N2O6 |
|---|---|
分子量 |
450.5 g/mol |
IUPAC名 |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(prop-2-enoxycarbonylamino)methyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C25H26N2O6/c1-2-11-32-24(30)26-13-16-12-22(23(28)29)27(14-16)25(31)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h2-10,16,21-22H,1,11-15H2,(H,26,30)(H,28,29)/t16-,22-/m0/s1 |
InChIキー |
YONGMWYVYHUWDX-AOMKIAJQSA-N |
異性体SMILES |
C=CCOC(=O)NC[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
正規SMILES |
C=CCOC(=O)NCC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-(5,8-Dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-yl)formohydrazide](/img/structure/B12892293.png)
